Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a pyrazole-derived compound featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and an ethyl butanoate moiety attached to the 1-position via a three-carbon chain. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic properties and bioactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester group influences solubility and reactivity .
Properties
Molecular Formula |
C10H13F3N2O2 |
|---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-17-9(16)6-7(2)15-5-4-8(14-15)10(11,12)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
MRNWQJQWTRVPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
Base-Catalyzed Alkylation of Pyrazole Derivatives
The most widely reported method involves alkylation of 3-(trifluoromethyl)-1H-pyrazole with ethyl 4-bromobutanoate under basic conditions. In a representative procedure, 3-(trifluoromethyl)-1H-pyrazole (1.0 equiv) is reacted with ethyl 4-bromobutanoate (1.2 equiv) in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate (2.0 equiv) as a base. The reaction proceeds via an SN2 mechanism, with the pyrazole nitrogen attacking the electrophilic carbon of the bromobutanoate ester. Workup typically involves extraction with ethyl acetate, followed by silica gel chromatography to isolate the product in 45–65% yield.
Solvent and Temperature Optimization
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are critical for solubilizing reactants and stabilizing transition states. Trials comparing DMF and acetonitrile revealed a 20% higher yield in DMF due to its higher dielectric constant (ε = 36.7), which enhances ion pair separation. Elevated temperatures (≥80°C) accelerate the reaction but may promote side reactions such as ester hydrolysis, necessitating careful control.
Transition Metal-Catalyzed Coupling Strategies
Copper-Mediated N-Arylation
An alternative route employs copper(I) iodide-catalyzed coupling between ethyl 3-aminobutanoate and 3-(trifluoromethyl)-1H-pyrazole-1-boronic acid. In a protocol adapted from similar pyrazole syntheses, reactants are combined with 10 mol% CuI, 20 mol% 1,10-phenanthroline, and cesium carbonate (2.5 equiv) in toluene at 110°C under argon. This method achieves moderate yields (50–55%) but requires stringent anhydrous conditions.
Ligand and Catalyst Screening
Ligands such as 1,10-phenanthroline or 2,2'-bipyridyl significantly improve catalytic efficiency by stabilizing Cu(I) intermediates. Comparative studies show that 1,10-phenanthroline increases yields by 15% compared to ligand-free systems.
One-Pot Multicomponent Syntheses
Tandem Cyclization-Alkylation Approach
Recent advances involve synthesizing the pyrazole ring in situ followed by immediate esterification. A one-pot procedure combines trifluoromethyl acetylene, hydrazine hydrate, and ethyl 4-oxobutanoate in ethanol under reflux. The hydrazine undergoes cyclocondensation with the acetylene to form the pyrazole core, which subsequently reacts with the oxobutanoate via nucleophilic addition. This method streamlines production but yields are lower (30–40%), attributed to competing side reactions.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with hexane-ethyl acetate gradients (0–30% ethyl acetate) is the standard purification method, achieving >95% purity. High-performance liquid chromatography (HPLC) analyses using C18 columns (acetonitrile/water mobile phase) confirm product identity, with retention times typically between 8.5–9.2 minutes.
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 45–65 | >95 | Scalable, minimal side products | Requires excess alkylating agent |
| Copper Catalysis | 50–55 | 90 | Atom-economical | Sensitive to moisture |
| One-Pot Synthesis | 30–40 | 85 | Reduced steps | Low yield due to side reactions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group or other substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing biochemical pathways and physiological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs are compared in Table 1.
Notes:
- The target compound’s butanoate chain increases molecular weight compared to simpler esters (e.g., Compound 2) and enhances flexibility.
- Substituents like bromo (in ) or ethyl (in ) alter steric and electronic properties, impacting reactivity and applications.
Physical and Chemical Properties
Melting Points and Stability
- The butanoate chain may lower melting points compared to shorter esters.
- Compound 3 : m.p. 58–60°C , indicating lower crystallinity due to the methyl group.
- Compound 7 (phenyl-substituted) : m.p. 89–90°C , highlighting the effect of aromatic groups on rigidity.
Spectral Data
- ¹H-NMR: The target compound’s ethyl butanoate chain would show signals for -CH₂CH₃ (δ ~1.2–1.3 ppm) and -OCH₂- (δ ~4.2 ppm), similar to Compounds 2 and 3 . The pyrazole proton’s chemical shift depends on substituent electronic effects (e.g., δ 8.55 ppm in Compound 3 ).
Biological Activity
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H13F3N2O2 |
| Molecular Weight | 264.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | DFFWICNFXMUGOI-UHFFFAOYSA-N |
The trifluoromethyl group in the compound enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring: This is achieved through a cyclization reaction using hydrazine and a suitable carbonyl compound.
- Trifluoromethylation: The introduction of the trifluoromethyl group can be performed using reagents like trifluoromethyl iodide.
- Esterification: Finally, the pyrazole derivative undergoes esterification with ethyl butanoate under acidic conditions.
Antibacterial Properties
Research indicates that compounds in the pyrazole family exhibit significant antibacterial activity. This compound has been evaluated for its effectiveness against various bacterial strains:
- Methodology: The agar disc-diffusion method was employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings: It has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
The mechanism by which this compound exerts its antibacterial effects may involve:
- Enzyme Inhibition: The compound may inhibit bacterial enzymes by binding to their active sites.
- Membrane Disruption: Its lipophilic nature allows it to penetrate bacterial membranes, potentially leading to cell lysis.
Case Studies
Several studies have highlighted the biological activity of similar pyrazole derivatives, providing context for the potential applications of this compound:
- Study on Antimicrobial Activity: A study demonstrated that pyrazole derivatives exhibited varying degrees of activity against E. coli and S. aureus, with some compounds showing MIC values as low as 0.5 µg/mL .
- Structure-Activity Relationship (SAR): Research into SAR has indicated that modifications on the pyrazole ring significantly influence antibacterial potency, suggesting that further optimization of this compound could enhance its efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
